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Introduction

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial signaling protein

primarily expressed in the liver and adipose tissue.[1] It plays a significant role in lipid

metabolism, particularly in the regulation of triglyceride levels through its interaction with other

ANGPTL proteins, such as ANGPTL3, to inhibit lipoprotein lipase (LPL).[2][3][4] Dysregulation

of ANGPTL8 expression has been implicated in various metabolic disorders, including insulin

resistance, type 2 diabetes, and non-alcoholic fatty liver disease.[5] Furthermore, emerging

evidence suggests its involvement in cellular proliferation and cancer through modulation of

signaling pathways like the Wnt/β-catenin and AMPK pathways.[6][7]

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for

the quantification of gene expression levels. This document provides a detailed protocol for the

analysis of ANGPTL8 gene expression using qPCR, intended for researchers, scientists, and

drug development professionals.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of ANGPTL8 gene expression is

depicted below.
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Fig. 1: Experimental workflow for ANGPTL8 qPCR analysis.
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Experimental Protocols
1. Materials and Reagents

Tissue samples (e.g., human liver or adipose tissue)

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

DNase I, RNase-free

Nuclease-free water

High-Capacity cDNA Reverse Transcription Kit (e.g., Applied Biosystems)

qPCR Master Mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

Forward and reverse primers for human ANGPTL8 and selected reference gene(s)

Optical qPCR plates and seals

2. Primer Sequences

Validated primer sequences are critical for accurate qPCR results. The following are published

primer sequences for human ANGPTL8 and commonly used reference genes for liver and

adipose tissue.

Gene Name Forward Primer (5'-3') Reverse Primer (5'-3')

ANGPTL8 CTCTCTGCCTCCTGTGGAC GCTCTGTACACGCCATTGAG

RPLP0
GGCGACCTGGAAGTCCAAC

T

CCATCAGCACCACAGCCTT

C

GAPDH AATCCCATCACCATCTTCCA
TGGACTCCACGACGTACTC

A

PPIA
CATCTGCACTGCCAAGACT

GA
TTGCCAAACACCACATGCTT
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3. Total RNA Extraction and Quality Control

Homogenize 30-50 mg of tissue sample in lysis buffer provided with the RNA extraction kit.

Follow the manufacturer's protocol for total RNA extraction. Include an on-column DNase

digestion step to remove any contaminating genomic DNA.

Elute the total RNA in nuclease-free water.

Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g.,

NanoDrop). An A260/A280 ratio between 1.8 and 2.1 indicates high-purity RNA.

Evaluate RNA integrity by agarose gel electrophoresis or a bioanalyzer. Two distinct bands

corresponding to 28S and 18S ribosomal RNA should be visible.

4. Reverse Transcription (cDNA Synthesis)

Prepare a reverse transcription master mix according to the manufacturer's instructions. For

each sample, combine the reverse transcriptase, dNTPs, random primers, and reaction

buffer.

In a separate tube, add 1 µg of total RNA and nuclease-free water to a final volume of 10 µL.

Add 10 µL of the master mix to each RNA sample.

Gently mix and centrifuge briefly.

Incubate the reaction in a thermal cycler using the following conditions:

25°C for 10 minutes

37°C for 120 minutes

85°C for 5 minutes

The resulting cDNA can be stored at -20°C.

5. Quantitative PCR (qPCR)
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Dilute the synthesized cDNA 1:10 with nuclease-free water.

Prepare a qPCR master mix for each gene of interest (ANGPTL8 and reference gene). For

each reaction, combine the qPCR master mix, forward primer, reverse primer, and nuclease-

free water.

Dispense the master mix into the wells of a qPCR plate.

Add 2 µL of the diluted cDNA to the respective wells.

Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom

of the wells.

Perform the qPCR in a real-time PCR instrument with the following cycling conditions:

Enzyme Activation: 95°C for 2 minutes

Amplification (40 cycles):

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification cycles to

verify the specificity of the reaction.

Data Analysis

The relative expression of the ANGPTL8 gene will be determined using the comparative Ct

(ΔΔCt) method.

Normalization to a Reference Gene (ΔCt): ΔCt = Ct(ANGPTL8) - Ct(Reference Gene)

Normalization to a Control Sample (ΔΔCt): ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)

Calculation of Fold Change: Fold Change = 2-ΔΔCt

Quantitative Data Summary
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The following table provides an example of qPCR data for ANGPTL8 gene expression in liver

tissue from a control group and a treatment group.

Sample
Group

Gene Average Ct
ΔCt (vs.
RPLP0)

ΔΔCt (vs.
Control)

Fold
Change

Control ANGPTL8 24.5 4.5 0 1.0

RPLP0 20.0

Treatment ANGPTL8 22.0 2.1 -2.4 5.29

RPLP0 19.9

ANGPTL8 Signaling Pathways
Wnt/β-catenin Signaling Pathway

ANGPTL8 has been shown to modulate the Wnt/β-catenin signaling pathway. In some

contexts, ANGPTL8 can inhibit this pathway, leading to decreased cell proliferation.[7]
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Fig. 2: ANGPTL8 and the Wnt/β-catenin signaling pathway.
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AMPK Signaling Pathway

The 5' AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy

homeostasis. ANGPTL8 expression can be suppressed by the activation of AMPK signaling.[8]
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Fig. 3: ANGPTL8 and the AMPK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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